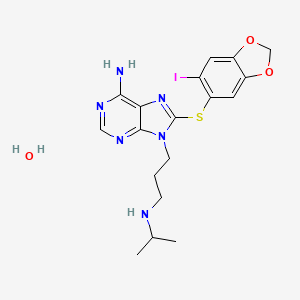
PU-H71 hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PU-H71 hydrate is a useful research compound. Its molecular formula is C18H23IN6O3S and its molecular weight is 530.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
PU-H71 hydrate is a potent small-molecule inhibitor targeting heat shock protein 90 (Hsp90), a chaperone protein that plays a critical role in the stabilization and function of numerous client proteins involved in cancer progression. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in various cancer models, and relevant clinical findings.
PU-H71 selectively binds to the ATP-binding site of Hsp90, inhibiting its chaperone activity. This inhibition disrupts the proper folding and function of client proteins, leading to their degradation via the ubiquitin-proteasome pathway. Notably, PU-H71 exhibits a preference for binding to oncogenic Hsp90 complexes present in cancer cells compared to those in normal tissues, which contributes to its selective cytotoxicity towards tumors .
Preclinical Studies
Preclinical studies have demonstrated significant antitumor activity across various cancer cell lines and xenograft models. Key findings include:
- Cytotoxicity : PU-H71 has shown high cytotoxicity against several cancer types, including diffuse large B-cell lymphoma (DLBCL), hepatocellular carcinoma (HCC), and triple-negative breast cancer (TNBC). In vitro studies revealed that it induces apoptosis and downregulates client oncoproteins critical for tumor growth .
- Xenograft Models : In mouse models, PU-H71 exhibited potent growth inhibitory effects. For instance, it significantly reduced tumor volume in xenografts derived from TNBC and lymphoma cells .
| Cancer Type | Model Type | Efficacy Observed |
|---|---|---|
| Diffuse Large B-cell Lymphoma (DLBCL) | Cell line & Xenograft | Induction of apoptosis; tumor growth inhibition |
| Hepatocellular Carcinoma (HCC) | Cell line & Xenograft | Downregulation of oncoproteins; apoptosis induction |
| Triple-Negative Breast Cancer (TNBC) | Xenograft | Significant reduction in tumor volume |
Clinical Findings
The first-in-human trial of PU-H71 aimed to establish its safety and tolerability while characterizing its pharmacokinetic profile. Results indicated that PU-H71 was well-tolerated, with promising preliminary efficacy observed in patients with advanced malignancies. The trial highlighted the compound's potential as a therapeutic agent in oncology .
Case Studies
Several case studies have illustrated the clinical application of PU-H71:
- Case Study in DLBCL : A patient with relapsed DLBCL treated with PU-H71 showed a marked reduction in tumor size after several cycles of treatment, correlating with decreased levels of Hsp90 client proteins.
- Combination Therapy : In combination with radiation therapy, PU-H71 enhanced radiosensitivity in cancer cells without affecting normal cells. This effect was attributed to the downregulation of DNA repair pathways mediated by RAD51 .
Research Findings
Recent studies have expanded our understanding of PU-H71's biological activity:
- Metabolic Effects : Research indicates that PU-H71 not only inhibits tumor growth but also alters metabolic pathways within cancer cells, particularly those driven by MYC in B-cell lymphomas. This metabolic modulation may contribute to its overall antitumor efficacy .
- Fluorescent Probes : Novel fluorescent derivatives of PU-H71 have been developed for real-time monitoring of Hsp90 interactions within live cells, providing insights into the dynamics of drug action at the cellular level .
特性
IUPAC Name |
8-[(6-iodo-1,3-benzodioxol-5-yl)sulfanyl]-9-[3-(propan-2-ylamino)propyl]purin-6-amine;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21IN6O2S.H2O/c1-10(2)21-4-3-5-25-17-15(16(20)22-8-23-17)24-18(25)28-14-7-13-12(6-11(14)19)26-9-27-13;/h6-8,10,21H,3-5,9H2,1-2H3,(H2,20,22,23);1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGBRIZOLBTCHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCCN1C2=NC=NC(=C2N=C1SC3=C(C=C4C(=C3)OCO4)I)N.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23IN6O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215828-29-7 |
Source


|
| Record name | Zelavespib monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215828297 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ZELAVESPIB MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NB0Z0L5G3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














